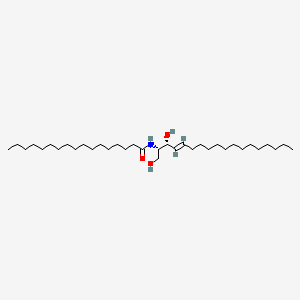

N-Heptadecanoylsphingosine

Overview

Description

N-Heptadecanoylsphingosine is a type of N-acylsphingosine in which the ceramide N-acyl group is specified as heptadecanoyl . It is a natural product found in Pseudopterogorgia australiensis.

Molecular Structure Analysis

This compound has a molecular formula of C35H69NO3 . Its InChI string is InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39) .Scientific Research Applications

Combustion Dynamics of n-Heptane :

- Curran et al. (1998) developed a chemical kinetic mechanism to study n-heptane oxidation in various environments, contributing to a better understanding of combustion dynamics (Curran, Gaffuri, Pitz, & Westbrook, 1998).

- Liu et al. (2004) investigated the effect of strain rate on n-heptane autoignition at high pressures, providing insights into the combustion process under different conditions (Liu, Hewson, Chen, & Pitsch, 2004).

Steam Reforming and Fuel Applications :

- Rakib et al. (2010) studied steam reforming of n-heptane in a fluidized bed membrane reactor, which could be relevant for hydrogen production from liquid hydrocarbon feedstock (Rakib, Grace, Lim, & Elnashaie, 2010).

- Uyumaz (2015) explored the combustion and performance characteristics of an HCCI gasoline engine fueled with n-heptane and alcohol blends, indicating potential fuel applications (Uyumaz, 2015).

Kinetic Modeling and Chemical Reactions :

- Zhang et al. (2016) presented an updated experimental and kinetic modeling study of n-heptane oxidation, which is crucial for developing kinetic mechanisms of other fuels (Zhang et al., 2016).

- Duan et al. (2020) studied the low-temperature oxidation of heptyl radicals and O2, providing detailed information on the chemical reaction kinetics relevant to n-heptane combustion (Duan, Ji, Ye, Meng, Zhai, & Zhang, 2020).

Mechanism of Action

Target of Action

N-Heptadecanoyl-D-erythro-sphingosine, also known as N-(heptadecanoyl)-sphing-4-enine or N-Heptadecanoylsphingosine, is a synthetic analog of naturally occurring sphingosine . It is characterized by an N-linked heptadecanoyl (17-carbon fatty acid) chain . This compound mimics ceramide, a key component in the structure and signaling functions of cellular membranes .

Mode of Action

The mode of action of N-Heptadecanoyl-D-erythro-sphingosine is closely related to its role as a mimic of ceramide . Ceramide synthesis is mediated either by the salvage pathway by the acylation of sphingosine or sphingolipids hydrolysis or by de novo pathway via dihydroceramide formation .

Biochemical Pathways

The biochemical pathways affected by N-Heptadecanoyl-D-erythro-sphingosine involve the metabolism of sphingolipids . Ceramides, the primary targets of this compound, play a key role in regulating various cellular processes like senescence and apoptosis . They are directly involved in the proliferation and differentiation of skin cells and regulate skin barrier functionality .

Pharmacokinetics

The compound is absorbed by the intestine , and its metabolism involves the conversion of sphingosine to ceramide .

Result of Action

The molecular and cellular effects of N-Heptadecanoyl-D-erythro-sphingosine’s action are significant. It impacts sphingolipid endogenous metabolism in enterocytes, resulting in the secretion of triglyceride-rich particles enriched with ceramide . This process is believed to favorably modulate postprandial lipemia .

Action Environment

The action of N-Heptadecanoyl-D-erythro-sphingosine can be influenced by environmental factors. For instance, the compound’s stability is affected by storage temperature

properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39)/b30-28+/t33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWGMOFDULMCFL-QKSCFGQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H69NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659571 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67492-16-4 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/17:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)